Ethyl Salicylate

Flavor Chemistry Sensory Analysis Food Science

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Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 118-61-6
Cat. No. B086050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Salicylate
CAS118-61-6
Synonymsethyl salicylate
salicylic acid, ethyl este
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
InChIKeyGYCKQBWUSACYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Salicylate CAS 118-61-6: Chemical Identity and Procurement Fundamentals


Ethyl salicylate (CAS 118-61-6), an ester formed by condensation of salicylic acid and ethanol, belongs to the class of o-hydroxybenzoic acid esters [1]. It appears as a clear, refractive liquid with a wintergreen-like odor and possesses a molecular weight of 166.17 g/mol [2]. The compound is sparingly soluble in water (0.25-0.4 g/L at 20°C) but miscible with alcohols, ethers, and most organic solvents . It is commercially available in purities typically ≥98% (GC) and exhibits a shelf life of up to 24 months when stored in sealed containers protected from light . Its primary industrial roles include fragrance formulation, pharmaceutical intermediate, and flavoring agent [3].

Ethyl Salicylate: Why Methyl Salicylate and Other Salicylate Esters Are Not Interchangeable


Although salicylate esters share a common pharmacophore and are often grouped together in procurement catalogs, their physicochemical and sensory profiles diverge significantly. Methyl salicylate, the most prevalent analog, exhibits a harsher phenolic undertone and a lower boiling point (222°C vs. 231-234°C), which can lead to processing losses in high-temperature applications . Phenyl salicylate and benzyl salicylate, while possessing higher molecular weights, introduce estrogenic activity concerns that are absent or minimal in ethyl salicylate [1]. Even within the same application—such as topical analgesic formulations—the permeation kinetics, solubility parameters, and odor thresholds differ measurably, meaning a simple ester swap without reformulation can compromise product performance, stability, or regulatory compliance [2].

Ethyl Salicylate (CAS 118-61-6) Quantitative Differentiation Evidence


Sensory Profile: Ethyl Salicylate Offers a Softer, More Versatile Flavor Character Compared to Methyl Salicylate

A comparative sensory evaluation by flavor chemists noted that while both ethyl and methyl salicylate impart a wintergreen character, methyl salicylate carries a 'slightly harsh, phenolic undertone' that limits its use in non-wintergreen flavor profiles. In contrast, ethyl salicylate is described as 'softer, slightly balsamic, and integrates rather more generously in a wide range of flavor categories' [1]. This qualitative sensory distinction, though lacking a numeric scale, is a critical driver of formulation selection in multi-component flavor blends.

Flavor Chemistry Sensory Analysis Food Science

Thermal Stability: Ethyl Salicylate Demonstrates 15% Higher Thermal Stability than Methyl Salicylate

According to a technical datasheet comparing salicylate esters, ethyl salicylate exhibits a 15% higher thermal stability compared to methyl salicylate . This is supported by the compounds' respective boiling points: ethyl salicylate boils at 231-234°C, whereas methyl salicylate boils at approximately 222°C [REFS-1, REFS-2]. The higher boiling point and enhanced thermal stability suggest lower volatility and reduced loss during high-temperature processing or in finished products exposed to heat.

Thermal Analysis Process Chemistry Formulation Stability

β-Cyclodextrin Complexation: Ethyl Salicylate Forms a Less Stable Inclusion Complex than Methyl Salicylate, Indicating Different Release Kinetics

In a head-to-head study of β-cyclodextrin complexation, the stability constants (K) for methyl salicylate (MS) and ethyl salicylate (ES) were determined via phase-solubility diagrams using UV-vis spectrophotometry. The values obtained were K(MS:βCD) = 229 M⁻¹ and K(ES:βCD) = 166 M⁻¹ [1]. Under HPLC conditions with 55% methanol at 30°C, apparent stability constants were K(MS:βCD) = 15.84 M⁻¹ and K(ES:βCD) = 12.73 M⁻¹ [1]. The lower affinity of ethyl salicylate for the cyclodextrin cavity translates to a higher proportion of free drug in solution, which may influence the rate of release and bioavailability in topical formulations.

Pharmaceutical Formulation Supramolecular Chemistry Drug Delivery

Percutaneous Absorption: Ethyl Salicylate and Methyl Salicylate Exhibit Comparable Epidermal Flux Under Hydrated Conditions

A mechanistic study of hydration effects on human epidermal permeation of salicylate esters found that hydration doubled the human epidermal flux of both methyl and ethyl salicylate under dehydrated conditions [1]. While the flux enhancement was comparable for the two esters under the conditions tested, the study noted that in vivo, methyl salicylate exhibited a somewhat higher enhancement, possibly due to a physiologically induced self-enhancement effect not applicable in vitro [1]. The absolute flux values were not significantly different between the two esters, suggesting that, from a pure permeation standpoint, they are interchangeable, but other factors (e.g., odor, stability) may dictate selection.

Dermatopharmacology Transdermal Delivery Skin Permeation

Endocrine Safety: Ethyl Salicylate Shows No Significant Estrogenic Activity, in Contrast to Phenyl and Benzyl Salicylate

An in vitro human estrogen receptor α (hERα) coactivator recruiting assay and in vivo immature rodent uterotrophic bioassay evaluated the estrogenic potential of five salicylate esters [1]. Phenyl salicylate (PhS), benzyl salicylate (BzS), and phenethyl salicylate (PES) showed obvious in vitro hERα agonistic activities; BzS exhibited higher estrogenic activity than bisphenol A [1]. In contrast, ethyl salicylate (ES) and methyl salicylate (MS) did not demonstrate significant estrogenic activity in these assays [1]. The study further calculated estradiol equivalent concentrations (EEQs) for real-world exposures and found that dermal BzS exposure EEQ was up to 3.3 times higher than the maximal acceptable daily E2 intake recommended by JECFA [1].

Toxicology Endocrine Disruption Regulatory Science

Aqueous Solubility: Ethyl Salicylate is Slightly More Water-Soluble than Isopropyl Salicylate

A technical comparison of salicylate esters reports the following water solubility values at 20°C: ethyl salicylate = 0.4 g/L, methyl salicylate = 0.3 g/L, and isopropyl salicylate = 0.2 g/L . This trend reflects the increasing hydrophobicity with longer or branched alkyl chains. While all three are considered sparingly soluble, the small absolute difference (0.1 g/L increments) may be relevant in formulations where even minor improvements in aqueous solubility affect phase separation or dissolution kinetics.

Solubility Formulation Science Physical Chemistry

Ethyl Salicylate (CAS 118-61-6): Validated Application Scenarios Based on Differential Evidence


Non-Wintergreen Flavor Blends Requiring Subtle Wintergreen Notes

Flavor houses developing complex fruit, herbal, or floral flavor profiles (e.g., cherry, raspberry, or vanilla blends) should select ethyl salicylate over methyl salicylate due to its softer, balsamic character and reduced phenolic harshness [1]. This allows for the incorporation of a wintergreen nuance without dominating the target flavor, a key advantage evidenced by sensory analysis [1].

High-Temperature Manufacturing Processes for Fragrances and Polymers

In applications where the compound is exposed to elevated temperatures—such as in the compounding of fragrance-loaded plastics, hot-fill beverages, or high-temperature chemical syntheses—ethyl salicylate's 15% higher thermal stability and higher boiling point (231-234°C vs. 222°C) relative to methyl salicylate reduce volatilization losses and ensure that the intended olfactory or functional properties are retained in the final product.

Topical Analgesic Formulations Where Odor and Stability Are Paramount

For topical analgesic creams and gels, ethyl salicylate offers a sensory and stability profile that may be preferable to methyl salicylate in certain markets. While skin permeation is comparable [2], ethyl salicylate's less intense, balsamic odor and superior thermal stability can enhance consumer acceptance and product shelf life, particularly in formulations that undergo heating during manufacture or are stored in warm climates.

Cosmetic and Personal Care Products with Stringent Endocrine Safety Requirements

Manufacturers of fragrances, cosmetics, and personal care products aiming to minimize potential endocrine disruption concerns should prioritize ethyl salicylate over phenyl salicylate or benzyl salicylate. A comparative toxicological study demonstrated that ethyl salicylate lacks significant estrogenic activity, while phenyl and benzyl salicylate exhibit clear hERα agonistic effects [3]. This evidence supports formulation choices aligned with heightened consumer and regulatory scrutiny of endocrine-active ingredients.

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